![molecular formula C12H14Cl2 B11962035 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 6663-26-9](/img/structure/B11962035.png)
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C12H14Cl2. It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of 2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene. This reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 7,7-positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar chlorination processes are scaled up for industrial synthesis. The use of appropriate catalysts and reaction conditions would be essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene
- 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
- (1R,6S)-1,6-Dimethyl-7,8-diphenylbicyclo[4.2.0]octa-2,4,7-triene
- Tetra-chloro-5,5-dimethoxy-cyclopenta-1,3-diene, bicyclo[4.2.0]octa-1(6),2,4,7-tetraene
Uniqueness
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[42This distinguishes it from other similar compounds that may lack these chlorine atoms or have different substituents .
Properties
CAS No. |
6663-26-9 |
|---|---|
Molecular Formula |
C12H14Cl2 |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
7,7-dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C12H14Cl2/c1-6-7(2)9(4)11-10(8(6)3)5-12(11,13)14/h5H2,1-4H3 |
InChI Key |
ZEQOPJDFEDAUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)CC2(Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
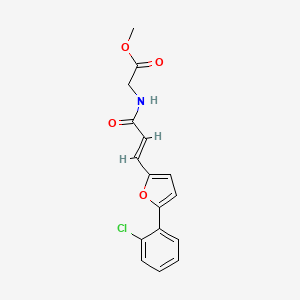
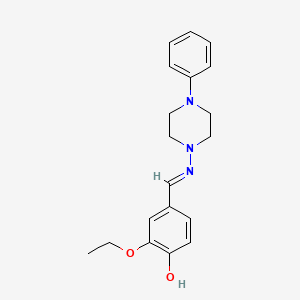
![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)


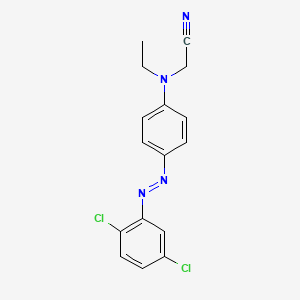

![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)

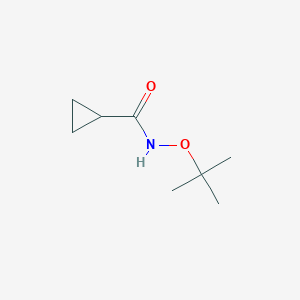
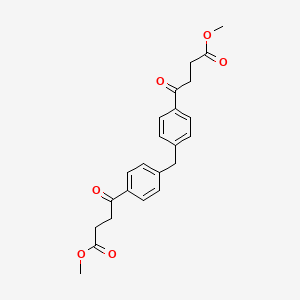
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
